molecular formula C11H11F13O B160512 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol CAS No. 134052-02-1

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol

Cat. No.: B160512
CAS No.: 134052-02-1
M. Wt: 406.18 g/mol
InChI Key: SMQWZVBJTNTJHH-UHFFFAOYSA-N
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Description

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol: is a fluorinated alcohol compound with the molecular formula C11H5F13O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds like this one are often used in various industrial and scientific applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol typically involves the fluorination of undecanol derivatives. One common method is the electrophilic fluorination of undecanol using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out in an inert solvent such as acetonitrile at low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorine gas in a controlled environment can also be employed for large-scale synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .

    Reduction: The compound can undergo reduction reactions to form the corresponding alkane using reducing agents such as .

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like to form the corresponding alkyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products:

    Oxidation: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecanal or 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecanoic acid.

    Reduction: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane.

    Substitution: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecyl chloride.

Scientific Research Applications

Chemistry: 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of fluorinated surfactants and polymers .

Biology: In biological research, fluorinated compounds are often used as probes or tags due to their ability to interact with biological molecules without significantly altering their function. This compound can be used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: Fluorinated compounds are widely used in medicinal chemistry for the development of pharmaceuticals . The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drugs. This compound can be used as an intermediate in the synthesis of fluorinated drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for applications in coatings , lubricants , and electronics .

Mechanism of Action

The mechanism of action of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol is largely dependent on its fluorinated structure . The presence of multiple fluorine atoms increases the electronegativity and lipophilicity of the compound, which can enhance its interaction with biological membranes and proteins . The hydroxyl group allows for hydrogen bonding and nucleophilic reactions , making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

Comparison: Compared to similar compounds, 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol has a hydroxyl group that provides additional reactivity and versatility in chemical reactions. The presence of the hydroxyl group allows for hydrogen bonding , which can influence the compound’s solubility and interaction with other molecules. This makes it unique compared to its iodide and amine counterparts, which may have different reactivity and applications.

Properties

IUPAC Name

6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F13O/c12-6(13,4-2-1-3-5-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWZVBJTNTJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447874
Record name 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134052-02-1
Record name 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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